molecular formula C18H28O B1262943 4,5-(Methanoxyethano)isolongifol-4-ene

4,5-(Methanoxyethano)isolongifol-4-ene

Cat. No. B1262943
M. Wt: 260.4 g/mol
InChI Key: OPHJYEFTOHTQHT-LWSHRDBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-(methanoxyethano)isolongifol-4-ene is an isolongifolane sesquiterpenoid. It has a role as a fragrance.

Scientific Research Applications

Heteropoly Acid Catalysis

A study by Anjibabu et al. (2013) demonstrated the use of heteropoly acids in catalyzing the synthesis of related compounds through oxonium-ene cyclization, highlighting the potential for environmentally friendly and efficient methods in organic synthesis. This research implies possible applications for 4,5-(Methanoxyethano)isolongifol-4-ene in similar catalytic processes (Anjibabu, Sau, Reddy, Banerjee, & Reddy, 2013).

Catalytic Reaction in Methanol

The work of Adams, Clement, and Graham (1982) explored the acid-catalyzed reactions involving methanol, which may be relevant to understanding the chemical behavior of 4,5-(Methanoxyethano)isolongifol-4-ene in similar solvent environments (Adams, Clement, & Graham, 1982).

Asymmetric Aldol Reactions

Zhang et al. (2015) investigated the use of 4,5-methano-L-proline as a catalyst in asymmetric aldol reactions, suggesting potential applications for 4,5-(Methanoxyethano)isolongifol-4-ene in similar asymmetric synthesis processes due to structural similarities (Zhang, Zhu, Yu, & Yu, 2015).

Singlet Oxygen Reactions

Gollnick and Griesbeck (1984) studied the interactions of singlet oxygen with similar compounds, indicating the potential for 4,5-(Methanoxyethano)isolongifol-4-ene to participate in complex oxygenation reactions, which could be relevant in developing oxidation processes or synthesizing oxygenated organic compounds (Gollnick & Griesbeck, 1984).

Electrochemical Synthesis

Nematollahi and Golabi (1996) focused on the electrochemical synthesis of related compounds in methanol, suggesting that 4,5-(Methanoxyethano)isolongifol-4-ene could be explored for its electrochemical properties and potential applications in electro-organic synthesis (Nematollahi & Golabi, 1996).

Selective Oxidation Catalysis

Lu et al. (2011) researched the selective oxidation of methanol over acid-modified catalysts, providing insights into the potential catalytic roles of 4,5-(Methanoxyethano)isolongifol-4-ene in similar oxidation processes, especially in enhancing selectivity and efficiency (Lu, Qin, Dong, Zhu, Wang, Zhao, Fan, & Wang, 2011).

Radical Transannular Migration

Research by Boivin et al. (1990) on radical transannular hydrogen migration in the longifolene series could be relevant for understanding similar radical processes in 4,5-(Methanoxyethano)isolongifol-4-ene, potentially useful in synthetic organic chemistry (Boivin, Silva, Ourisson, & Zard, 1990).

properties

Product Name

4,5-(Methanoxyethano)isolongifol-4-ene

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

(1S,12S)-2,2,11,11-tetramethyl-6-oxatetracyclo[10.2.1.01,10.04,9]pentadec-4(9)-ene

InChI

InChI=1S/C18H28O/c1-16(2)9-12-11-19-8-6-14(12)15-17(3,4)13-5-7-18(15,16)10-13/h13,15H,5-11H2,1-4H3/t13-,15?,18-/m0/s1

InChI Key

OPHJYEFTOHTQHT-LWSHRDBSSA-N

Isomeric SMILES

CC1(CC2=C(CCOC2)C3[C@@]14CC[C@@H](C4)C3(C)C)C

Canonical SMILES

CC1(CC2=C(CCOC2)C3C14CCC(C4)C3(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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